![molecular formula C18H19F3N4O2 B2954012 4-((2-methylpyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2097926-11-7](/img/structure/B2954012.png)
4-((2-methylpyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-methylpyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
BenchChem offers high-quality 4-((2-methylpyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-methylpyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
- A study by Parveen et al. (2017) involved synthesizing compounds structurally similar to your compound, which showed promising anti-proliferative activities against human breast cancer cell lines. This indicates potential applications in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Inhibitor Development
- Research by Thalji et al. (2013) highlighted the development of compounds with a structure akin to yours as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases, suggesting therapeutic applications (Thalji, McAtee, Belyanskaya, Brandt, Brown, et al., 2013).
HIV Treatment
- Tang et al. (2010) explored compounds similar to yours as inhibitors of HIV-1 reverse transcriptase, offering a potential pathway for HIV treatment (Tang, Kertesz, Yang, Lin, Wang, et al., 2010).
Neuroinflammation Imaging
- Horti et al. (2019) discussed the use of related compounds for PET imaging of microglia, indicating applications in studying neuroinflammation and associated disorders (Horti, Naik, Foss, Minn, Misheneva, et al., 2019).
Drug Design
- Sadek et al. (2014) synthesized compounds containing derivatives structurally similar to your compound and evaluated their affinity for human histamine receptors. This has implications in drug design for various conditions (Sadek, Schreeb, Schwed, Weizel, & Stark, 2014).
Anti-Angiogenic Properties
- Kambappa et al. (2017) reported on compounds analogous to yours showing significant anti-angiogenic activities, which are vital in cancer therapy (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Tubulin Inhibition for Anticancer Activity
- Krasavin et al. (2014) identified a new class of antiproliferative agents, including compounds structurally related to yours, acting as tubulin inhibitors and demonstrating potential as anticancer agents (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, et al., 2014).
Eigenschaften
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-9-6-16(23-12)27-13-7-10-25(11-8-13)17(26)24-15-5-3-2-4-14(15)18(19,20)21/h2-6,9,13H,7-8,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZRNIUWZIZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.